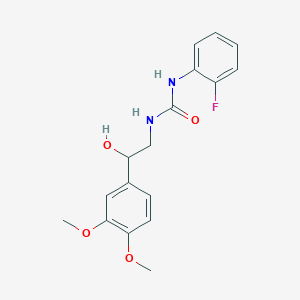![molecular formula C22H18ClN5O2 B2387287 1-(4-clorofenil)-5-(2-(3,4-dihidroquinolin-1(2H)-il)-2-oxoethyl)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona CAS No. 852440-68-7](/img/structure/B2387287.png)
1-(4-clorofenil)-5-(2-(3,4-dihidroquinolin-1(2H)-il)-2-oxoethyl)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that integrates various functional groups within its structure
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a versatile building block for creating novel heterocyclic structures, potentially leading to new materials with unique properties.
Biology: The quinoline moiety within the compound is known for its bioactivity. Thus, derivatives of this compound are being studied for their potential use as anti-microbial or anti-cancer agents.
Medicine: It holds promise in medicinal chemistry for the development of drugs that target specific enzymes or receptors, potentially leading to novel treatments for various diseases.
Industry: In the industrial realm, particularly in materials science, the compound's unique structure could be exploited for creating new polymers or catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the creation of the core pyrazolopyrimidinone structure. This is achieved through a series of condensation reactions involving hydrazine and a suitable diketone. The 4-chlorophenyl group can be introduced through a substitution reaction, typically involving a halogen exchange or a coupling reaction using an organometallic reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might utilize flow chemistry techniques to ensure higher yields and purity. Key steps would include controlled heating, catalytic hydrogenation to introduce the desired functional groups, and chromatographic purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Likely at the dihydroquinoline moiety, converting it to a fully aromatic quinoline.
Reduction: : Potentially reducing the carbonyl group adjacent to the dihydroquinoline ring.
Substitution: : The 4-chlorophenyl group can undergo nucleophilic substitution, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: : Performed using reagents like PCC (Pyridinium chlorochromate) or even KMnO4 under controlled conditions.
Reduction: : Can be achieved using hydride donors like LiAlH4 or NaBH4.
Substitution: : Utilizes bases such as NaH or KOH to facilitate nucleophilic attack on the aromatic ring.
Major Products: The major products from these reactions often include varied derivatives where functional groups have been strategically replaced or modified, providing a diverse range of molecules for further research.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidinone core can inhibit specific enzymes by mimicking the substrate or by allosteric modulation, altering enzyme activity. The dihydroquinoline moiety further enhances these interactions through hydrophobic or π-π stacking interactions, stabilizing the binding and thus increasing efficacy.
Similar Compounds
Pyrazolopyrimidinones: : Share the core structure but differ in substituent groups.
Quinoline Derivatives: : Similar biological activities, often used in antimalarial and antibacterial agents.
Chlorophenyl Derivatives: : Known for their reactivity and use in synthetic organic chemistry.
Uniqueness: 1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its multifaceted structure that combines three pharmacophoric units, offering a unique scaffold for drug discovery and material science.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-16-7-9-17(10-8-16)28-21-18(12-25-28)22(30)26(14-24-21)13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRUOOZYADXYEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
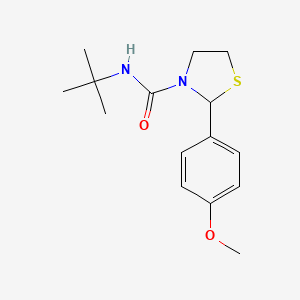
![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)
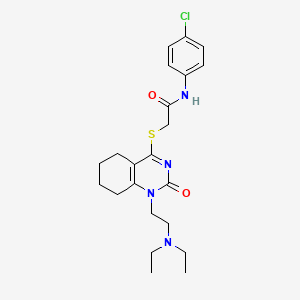
![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)
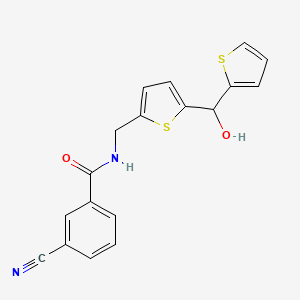
![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)

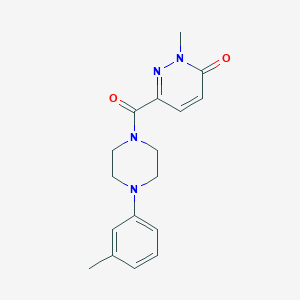

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)
![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)
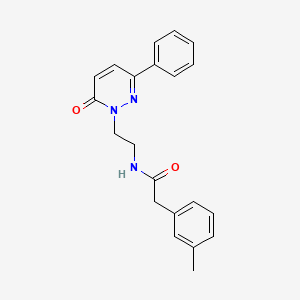
![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)
